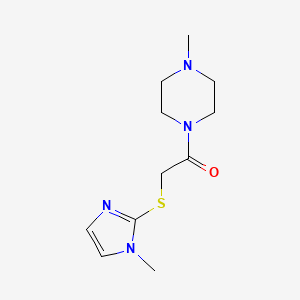![molecular formula C16H22N2O2S B7498528 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is a synthetic compound that belongs to the class of amides. It is commonly known as MPHP-2201 and is used for scientific research purposes. This compound is a potent agonist of the cannabinoid receptors and has been used in various studies to investigate the mechanism of action of these receptors.
Wirkmechanismus
MPHP-2201 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the activation of various downstream signaling pathways. The activation of these receptors leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects
MPHP-2201 has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. MPHP-2201 has also been shown to modulate the activity of various ion channels and receptors. In addition, MPHP-2201 has been shown to have an effect on pain, appetite, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP-2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate the mechanism of action of these receptors. MPHP-2201 is also relatively easy to synthesize and can be obtained in large quantities. However, the use of MPHP-2201 in lab experiments is limited by its potency and selectivity. It has been shown to have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of MPHP-2201. One direction is the investigation of the effects of MPHP-2201 on the endocannabinoid system in different disease states. Another direction is the investigation of the role of MPHP-2201 in the regulation of pain, appetite, and mood. Finally, the development of more selective agonists of the CB1 and CB2 receptors could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of MPHP-2201 is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form 2-(4-methylpiperidin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with thiourea to form 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPHP-2201 has been extensively used in scientific research to investigate the mechanism of action of the cannabinoid receptors. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of these receptors on various physiological processes. MPHP-2201 has also been used to investigate the role of the endocannabinoid system in the regulation of pain, appetite, and mood.
Eigenschaften
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-13-7-9-18(10-8-13)16(20)12-21-11-15(19)17-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXYTYBKRFCIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)